molecular formula C12H11NO B6168328 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one CAS No. 1335229-09-8

1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one

Cat. No.: B6168328
CAS No.: 1335229-09-8
M. Wt: 185.22 g/mol
InChI Key: JHIGGEVXSYRAIE-UHFFFAOYSA-N
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Description

1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one is an organic compound with the molecular formula C12H11NO. It is characterized by the presence of a pyrrole ring attached to a phenyl group, which is further connected to an ethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1H-pyrrole-2-carbaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds through an aldol condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1H-pyrrol-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

1335229-09-8

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-[4-(1H-pyrrol-2-yl)phenyl]ethanone

InChI

InChI=1S/C12H11NO/c1-9(14)10-4-6-11(7-5-10)12-3-2-8-13-12/h2-8,13H,1H3

InChI Key

JHIGGEVXSYRAIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CN2

Purity

95

Origin of Product

United States

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